Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: . This compound features a furan ring, a pyrimidinyl group, and a piperazinyl moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone . Common synthetic routes include:
Furan Synthesis: : The furan ring can be synthesized through the cyclization of 1,4-diketones or the dehydration of furfural derivatives.
Pyrimidinyl Group Introduction: : The pyrimidinyl group can be introduced through a series of reactions involving the condensation of appropriate precursors, such as amidines and β-dicarbonyl compounds.
Piperazinyl Group Introduction: : The piperazinyl group can be introduced through nucleophilic substitution reactions involving piperazine derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The compound can be reduced to form corresponding amines or alcohols.
Substitution: : The pyrimidinyl and piperazinyl groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Common nucleophiles include amines, alcohols, and halides.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Corresponding amines or alcohols.
Substitution: : Various substituted pyrimidinyl and piperazinyl derivatives.
Scientific Research Applications
Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: can be compared with other similar compounds, such as:
Furan-2-carboxylic acid derivatives: : Similar in structure but lacking the pyrimidinyl and piperazinyl groups.
Pyrimidinyl derivatives: : Similar in the pyrimidinyl group but lacking the furan and piperazinyl moieties.
Piperazinyl derivatives: : Similar in the piperazinyl group but lacking the furan and pyrimidinyl groups.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
furan-2-yl-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-16-13(10-14(17-11)21-2)18-5-7-19(8-6-18)15(20)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFAQCLZRGWTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.